molecular formula C14H23NO3 B2577364 Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate CAS No. 2253632-69-6

Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B2577364
CAS No.: 2253632-69-6
M. Wt: 253.342
InChI Key: HZYRKLSTZAIAPN-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-1-azaspiro[45]decane-1-carboxylate is a spirocyclic compound characterized by a unique structural framework that includes a spiro junction between a decane ring and a lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of a suitable lactam precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the base used is often triethylamine. The reaction proceeds via nucleophilic substitution, leading to the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tert-butyl chloroformate in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the production of advanced materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The spirocyclic framework allows for a unique mode of binding, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar spirocyclic structure but with an additional oxygen atom.

    Tert-butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate: Another spirocyclic compound with a different substitution pattern.

Uniqueness

Tert-butyl 3-oxo-1-azaspiro[45]decane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-11(16)9-14(15)7-5-4-6-8-14/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYRKLSTZAIAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC12CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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